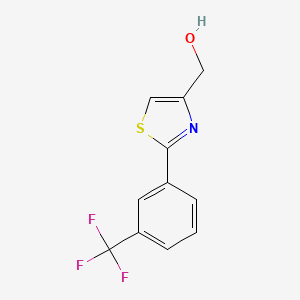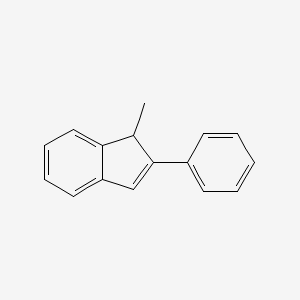
1-Methyl-2-phenylindene
Descripción general
Descripción
1-Methyl-2-phenyl-1H-indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by a methyl group and a phenyl group attached to the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or platinum in the presence of specific ligands . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of 1-Methyl-2-phenylindene often employs catalytic processes due to their efficiency and selectivity. The use of palladium-catalyzed Suzuki coupling followed by ring-closing metathesis is a notable example . These methods allow for the large-scale production of the compound with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions are often used, with aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-1H-indene has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenylindene and its derivatives often involves interactions with specific molecular targets. For instance, its bioactive derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Indene: The parent compound without the methyl and phenyl groups.
2-Phenylindene: Lacks the methyl group.
1-Methylindene: Lacks the phenyl group.
Uniqueness: 1-Methyl-2-phenyl-1H-indene is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
3661-63-0 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3 |
Clave InChI |
SOKYZLBJLDLMTR-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


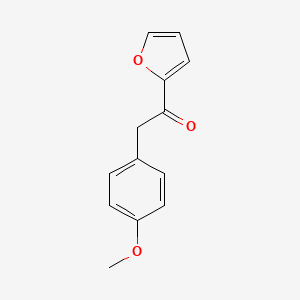

![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, methyl ester](/img/structure/B8732932.png)


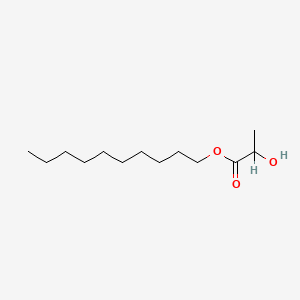
![3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B8732958.png)
![3-[4-(Acetyloxy)-3,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B8732959.png)
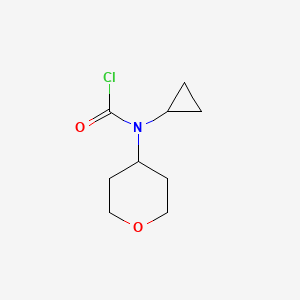
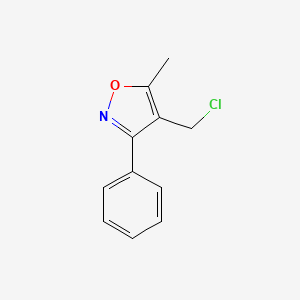

![Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8733007.png)
